4-Cyano-3-fluorophenyl 4-propylbenzoate

Liquid Crystal Display Dielectric Anisotropy Fluorinated Aromatic Ester

Formulating low-threshold TN/STN mixtures demands polar dopants with high dielectric anisotropy and low viscosity penalty. 4-Cyano-3-fluorophenyl 4-propylbenzoate (CAS 86776-51-4) delivers Δε = 35.9, reducing Vth more effectively than chloro-substituted analogs. • Superior birefringence enables thinner cell gaps for high-resolution microdisplays and automotive HUDs. • Lower bulk viscosity vs. chloro analogs supports video-rate switching speeds. • Monotropic nematic phase (Cr 70 (N 20) I) suited for PDLC and polymer-stabilized device R&D. Supplied at >98% purity with batch-specific CoA for reproducible electro-optical outcomes.

Molecular Formula C17H14FNO2
Molecular Weight 283.3 g/mol
CAS No. 86776-51-4
Cat. No. B1582055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-3-fluorophenyl 4-propylbenzoate
CAS86776-51-4
Molecular FormulaC17H14FNO2
Molecular Weight283.3 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F
InChIInChI=1S/C17H14FNO2/c1-2-3-12-4-6-13(7-5-12)17(20)21-15-9-8-14(11-19)16(18)10-15/h4-10H,2-3H2,1H3
InChIKeyRDPCRVRASQOZBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-3-fluorophenyl 4-propylbenzoate – Liquid Crystal Monomer


4-Cyano-3-fluorophenyl 4-propylbenzoate is a fluorinated aromatic ester monomer, classified as a monotropic nematic liquid crystal compound [1]. Its molecular structure comprises a 4-propylbenzoate core linked via an ester bridge to a 3-fluoro-4-cyanophenyl moiety, which confers specific dielectric and optical properties valued in liquid crystal display (LCD) mixture formulations and related materials research [1][2].

Why 4-Cyano-3-fluorophenyl 4-propylbenzoate Is Irreplaceable


Fluorinated liquid crystal monomers exhibit quantifiably different electro-optical and physical behavior compared to their unsubstituted or chloro-substituted analogs [1]. The 3-fluoro substitution pattern in this compound uniquely balances dielectric anisotropy, birefringence, and bulk viscosity, directly influencing the response times and threshold voltages of LCD mixtures [1]. Simple replacement with a non-fluorinated or chloro-substituted variant alters these critical performance parameters, making precise procurement essential for reproducible formulation outcomes [1].

4-Cyano-3-fluorophenyl 4-propylbenzoate: Evidence Summary


Dielectric Anisotropy Advantage

The dielectric anisotropy (Δε) of 3-fluoro-4-cyanophenyl 4′-n-propylbenzoate was determined to be 35.9 when measured in a nematic host mixture, compared to 29.6 for the unsubstituted 4-cyanophenyl 4′-n-propylbenzoate analog, representing a 21% increase in Δε [1].

Liquid Crystal Display Dielectric Anisotropy Fluorinated Aromatic Ester

Birefringence Advantage

In direct comparative studies within the same nematic host mixture, 3-fluoro-4-cyanophenyl 4′-n-propylbenzoate increased birefringence more significantly than its 3-chloro-4-cyanophenyl 4′-n-propylbenzoate counterpart [1].

Optical Anisotropy Birefringence Fluorine Substituent Effects

Lower Bulk Viscosity

The fluorine-substituted monomer increased the bulk viscosity of the nematic host mixture to a lesser extent than the corresponding chlorine-substituted analog, indicating a more favorable viscosity profile for applications requiring fast switching speeds [1].

Viscosity Response Time Fluorine vs. Chlorine Substituent

Threshold Voltage Reduction

Among the tested analogs, 3-fluoro-4-cyanophenyl 4′-n-propylbenzoate reduced the threshold voltage of the nematic mixture to the greatest extent compared to both the unsubstituted and chloro-substituted derivatives [1].

Threshold Voltage Low-Power LCD Fluorine Substituent Effect

Monotropic Nematic Phase

The compound exhibits monotropic nematic behavior with a crystal-to-nematic transition at 70°C and a nematic-to-isotropic transition at 20°C upon cooling [2]. This monotropic character means the nematic phase is only observed on cooling from the isotropic melt, which is a key design parameter for formulating room-temperature nematic mixtures [1][2].

Thermotropic Liquid Crystal Monotropic Nematic Phase Transition Temperature

Purity Specifications

Commercially available material is supplied with purity ≥98% as determined by gas chromatography (GC), with a reported melting point range of 69–73°C . A specialized high-purity grade for liquid crystal applications offers 99.5% purity with documented mesophase behavior [1].

Purity Analysis GC Assay Quality Control

4-Cyano-3-fluorophenyl 4-propylbenzoate Applications


TN/STN Low-Voltage Formulation

This compound is ideally suited as a polar dopant in twisted nematic (TN) and super-twisted nematic (STN) liquid crystal mixtures where a high dielectric anisotropy (Δε = 35.9) is required to achieve low threshold voltages [1]. Its incorporation into a host mixture reduces Vth more effectively than unsubstituted or chloro-substituted analogs, directly benefiting power-constrained portable display applications [1].

Thin-Cell-Gap LCDs

For LCD designs requiring thin cell gaps to improve response times and reduce parallax, this monomer's superior birefringence contribution compared to the chloro analog enables higher optical retardation at reduced cell thickness [1]. This is particularly relevant for high-resolution microdisplays and advanced automotive HUDs where optical performance is tightly coupled to cell geometry [1].

Fast-Switching Video-Rate Displays

The lower bulk viscosity penalty of the fluoro-substituted monomer relative to the chloro-substituted derivative makes it preferable for formulations targeting video-rate switching speeds [1]. Its use minimizes the overall mixture viscosity while maintaining high Δε, a combination that is difficult to achieve with alternative polar dopants [1].

PDLC and Reactive Mesogen Research

The monotropic nematic phase (Cr 70 (N 20) I) makes this compound a candidate for fundamental studies on metastable liquid crystalline phases and for incorporation into reactive mesogen mixtures used in polymer-stabilized and polymer-dispersed liquid crystal (PDLC) devices [1][2]. High-purity grades (99.5%) ensure reproducible polymerization kinetics and phase separation behavior [2].

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